molecular formula C12H9Cl2N3OS B4422110 N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE

N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE

Cat. No.: B4422110
M. Wt: 314.2 g/mol
InChI Key: DCVCPZIQRKUWTI-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 2-mercaptopyrimidine.

    Formation of Intermediate: The 2,5-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-mercaptopyrimidine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Agricultural Chemistry: Studied for its potential use as a pesticide or herbicide.

    Materials Science: Explored for its potential in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The exact pathways can vary depending on the application, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE
  • N-(2,5-DICHLOROPHENYL)-2-(2-THIAZOLYLSULFANYL)ACETAMIDE

Uniqueness

N-(2,5-DICHLOROPHENYL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is unique due to:

  • Structural Features : The presence of both dichlorophenyl and pyrimidinylsulfanyl groups.
  • Reactivity : Its ability to undergo a variety of chemical reactions.
  • Applications : Its potential applications in diverse fields such as medicine, agriculture, and materials science.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3OS/c13-8-2-3-9(14)10(6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVCPZIQRKUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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